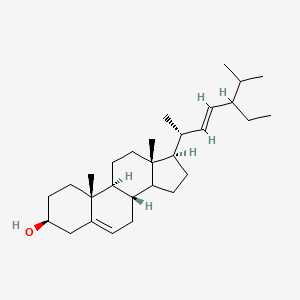

(3beta,24xi)-Stigmasta-5,22-dien-3-ol

Description

Contextualization as a Key Phytosterol and Steroid

Stigmasterol (B192456) belongs to the family of phytosterols (B1254722), which are sterols naturally occurring in plants. wikipedia.org Structurally similar to cholesterol, the primary sterol in animals, phytosterols are integral components of cell membranes in plants, where they play a crucial role in maintaining membrane structure and function. wikipedia.orgnih.gov Steroids are a broad class of organic compounds characterized by a specific four-ring carbon structure. numberanalytics.com Stigmasterol, with its characteristic steroid nucleus and a hydroxyl group, is classified as a 3beta-sterol and a member of the phytosterol subgroup. nih.gov

Unlike animals, which primarily synthesize cholesterol, plants produce a diverse array of sterols, with stigmasterol, β-sitosterol, and campesterol (B1663852) being among the most common. nih.govcreative-proteomics.com Stigmasterol is distinguished from other phytosterols like β-sitosterol by the presence of a double bond in its side chain at the C22-23 position. nih.gov This structural feature imparts a greater degree of flexibility to the molecule compared to other plant sterols with saturated side chains. nih.gov

Table 1: Key Properties of (3beta,24xi)-Stigmasta-5,22-dien-3-ol

| Property | Value |

|---|---|

| Chemical Formula | C29H48O |

| Molar Mass | 412.7 g/mol |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| CAS Number | 83-48-7 |

| Synonyms | Stigmasterin, beta-Stigmasterol, Stigmasta-5,22-dien-3beta-ol |

Data sourced from PubChem CID 5280794 nih.gov

Significance in Plant Biology and Biochemistry

Stigmasterol plays a vital and diverse role in the life of a plant, influencing everything from membrane dynamics to developmental processes.

Membrane Structure and Function: Along with other phytosterols, stigmasterol is a fundamental component of plant cell membranes, particularly the plasma membrane. frontiersin.org It helps regulate membrane fluidity and permeability, which is essential for the proper functioning of membrane-bound proteins and for the cell's ability to adapt to unfavorable temperatures. nih.govfrontiersin.org The ratio of stigmasterol to other sterols, like β-sitosterol, can affect ion permeability and the activity of proteins involved in cellular signaling. nih.gov

Biosynthesis and Precursor Role: Stigmasterol is synthesized in plants through the mevalonate (B85504) pathway. nih.govnih.gov The process begins with the conversion of acetate (B1210297) to squalene (B77637), a common precursor for all sterols. nih.gov Through a series of enzymatic reactions, cycloartenol (B190886) is formed and subsequently converted into various end products, including stigmasterol. nih.govresearchgate.net A key step in its formation is the conversion of β-sitosterol to stigmasterol, a reaction catalyzed by the enzyme C22-sterol desaturase (CYP710A). nih.govresearchgate.nettesisenred.net Plant sterols, including stigmasterol, also serve as precursors for the synthesis of important bioactive compounds like brassinosteroids, which are plant hormones that regulate a wide range of growth and developmental processes. creative-proteomics.comnih.gov

Role in Plant Growth, Development, and Stress Response: Research indicates that stigmasterol is involved in various aspects of plant growth and development. It has been shown to play a role in cell proliferation and the activation of plasma membrane H+-ATPase, an enzyme crucial for creating the electrochemical gradients necessary for ion transport and nutrient uptake. frontiersin.orgnih.gov Fluctuations in stigmasterol levels have been observed during different developmental stages and in response to environmental cues. nih.govresearchgate.net Furthermore, an accumulation of stigmasterol is often seen when plants are subjected to various stresses, such as pathogen attacks, wounding, and salinity, suggesting its role as a "stress sterol." nih.govnih.govresearchgate.net This has led to the hypothesis that changes in stigmasterol content are part of a general plant stress response mechanism. nih.gov

Table 2: Key Enzymes in Stigmasterol Biosynthesis

| Enzyme | Function |

|---|---|

| C24-sterol methyltransferase (SMT) | Involved in the methylation at the C24 position of the sterol side chain. nih.gov |

| C22-Sterol Desaturase (CYP710A) | Catalyzes the conversion of β-sitosterol to stigmasterol by introducing a double bond at C22. nih.govresearchgate.net |

| DWF1 | Catalyzes C-24 reduction, a key step in plant sterol biosynthesis. researchgate.net |

| STE1 (lathosterol oxidase) | Catalyzes the introduction of a C-5 double bond into the B ring of Δ7-sterols. researchgate.net |

Information compiled from multiple scientific sources. nih.govresearchgate.netresearchgate.net

Overview of Current Research Trajectories

The diverse biological activities of stigmasterol have made it a subject of extensive academic research, exploring its potential beyond plant biology.

Anti-inflammatory and Immunomodulatory Effects: Numerous studies have investigated the anti-inflammatory properties of stigmasterol. nih.govmdpi.com Research indicates that it can reduce the release of pro-inflammatory mediators. nih.gov Its immunomodulatory activities have also been highlighted, with studies showing it can stimulate both specific and non-specific immune responses. nih.gov

Anticancer Research: Stigmasterol has demonstrated significant anti-tumor activity in various studies. frontiersin.org Research suggests that its mechanisms of action include promoting tumor cell apoptosis (programmed cell death), inhibiting cell proliferation and metastasis, and inducing autophagy. frontiersin.org It has been found to regulate key intracellular signaling pathways involved in cancer progression. frontiersin.orgnih.govmdpi.com

Neuroprotective Properties: The neuroprotective potential of stigmasterol is another active area of research. nih.gov Studies have shown its ability to reduce oxidative stress, which is implicated in neurodegenerative diseases. nih.govnih.gov Furthermore, research suggests stigmasterol may have neuromodulatory effects, such as activating glutamatergic neurotransmission. nih.gov

Metabolic Disorder Research: Stigmasterol is being investigated for its potential benefits in managing metabolic disorders. nih.gov Research has shown that it may improve insulin (B600854) resistance and reduce fasting glucose levels. nih.gov Its role in lowering blood cholesterol levels is also a significant area of study. wikipedia.orgmdpi.com

Antimicrobial and Antioxidant Applications: The antimicrobial properties of stigmasterol against a range of bacteria and fungi are being explored. nih.govresearchgate.net Its antioxidant capabilities are also well-documented, with studies showing it can enhance the activities of antioxidant enzymes. nih.gov These properties are being considered for applications in food preservation to prevent microbial growth and delay spoilage. researchgate.net

While research has unveiled numerous potential applications, many studies are still in the in vitro or in vivo animal model stages. nih.govmdpi.com A significant challenge for future research is the hydrophobic nature of stigmasterol, which can lead to poor solubility and bioavailability, necessitating further investigation into effective delivery systems. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

76250-40-3 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23+,24+,25-,26?,27+,28+,29-/m1/s1 |

InChI Key |

HCXVJBMSMIARIN-UBRXTBFESA-N |

Isomeric SMILES |

CCC(/C=C/[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

The widespread distribution of (3beta,24xi)-Stigmasta-5,22-dien-3-ol, often referred to as stigmasterol (B192456), highlights its integral role in the biochemistry of numerous organisms. Its presence spans from higher plants to simple microorganisms.

Terrestrial Plant Sources

This phytosterol is a common constituent of many terrestrial plants. It is found in various parts of the plant, including the leaves, roots, and aerial parts. researchgate.netjournaljpri.com

Notably, it is a significant component of many vegetable oils, grains, and nuts. For instance, it has been identified in rapeseed oil. researchgate.net The compound has also been isolated from the aerial parts of Aeschynomene uniflora and the whole plant of Clerodendrum viscosum. researchgate.netjournaljpri.com

Table 1: Examples of Terrestrial Plant Sources of this compound

| Plant Source | Part(s) |

| Aeschynomene uniflora | Aerial Parts |

| Clerodendrum viscosum | Whole Plant |

| Rapeseed | Oil |

Marine Organism Sources

The marine environment is also a rich source of this compound. It is synthesized by a variety of marine organisms, including algae and soft corals. Several species of unicellular algae, or phytoplankton, are known to produce this sterol. wikipedia.org

Recent studies have identified its acetate (B1210297) form in several seagrass species from the coast of Tanzania, including Cymodocea serrulata, Enhalus acoroides, and Cymodocea rotundata. smujo.id In the seagrass Cymodocea rotundata, the acetate form was a major chemical component in the leaves. smujo.id

Microbial Sources

The production of this compound is not limited to plants and algae. Certain fungi and yeasts are also capable of synthesizing this compound, although it is generally found in lower concentrations compared to plant sources.

Forms and Conjugates of this compound

In biological systems, this compound exists in different forms. These include the free sterol form and conjugated forms, primarily as steryl esters.

Free Phytosterols (B1254722)

As a free phytosterol, the molecule possesses a hydroxyl (-OH) group at the C-3 position of the steroid nucleus. wikipedia.org In this unbound state, it is a structural component of cell membranes, where it modulates membrane fluidity and permeability. The isolation of the compound in its free form has been reported from various plant sources. researchgate.netjournaljpri.com

Steryl Esters

This compound is frequently found in an esterified form, where the hydroxyl group is conjugated to a fatty acid. This form is known as a steryl ester. For example, its acetate ester, stigmasta-5,22-dien-3β-ol, acetate, has been identified in several seagrass species. smujo.idnist.gov These esters serve as a storage form of the sterol within the cell.

Steryl Glycosides

In plants, a significant portion of stigmasterol exists in the form of steryl glycosides. nih.gov These compounds are formed by the attachment of a sugar moiety to the hydroxyl group at the C-3 position of the sterol. nih.gov The most common sugar found in these glycosides is D-glucose, forming what is known as a glucoside. nih.gov

Stigmasterol glucosides have been isolated from a variety of plant species. For instance, stigmasterol glucoside has been identified in the roots of Withania somnifera, also known as Ashwagandha. manipal.edunih.gov It has also been isolated from the stems of Solenostemma argel and has been reported in Inula anatolica and Rhinacanthus nasutus. ijpab.comnih.gov In an interesting variation, stigmasta-5,22-dien-3-O-β-D-galactopyranoside, where the sugar moiety is galactose instead of glucose, has been isolated from the leaves of Nothopanax scutellarium. jocpr.com

Charantin, a compound found in bitter melon (Momordica charantia), is a notable example of a naturally occurring mixture of steryl glycosides, consisting of both β-sitosterol glucoside and stigmasterol glucoside. wikipedia.orgjocpr.com

Table 2: Examples of Stigmasterol Glycosides in Plants

This table highlights specific examples of stigmasterol glycosides that have been isolated from various plant sources, as documented in scientific literature.

| Compound Name | Plant Source | Plant Part |

|---|---|---|

| Stigmasterol glucoside | Withania somnifera | Roots |

| Stigmasterol glucoside | Solenostemma argel | Stems |

| Stigmasterol glucoside | Inula anatolica | Not specified |

| Stigmasterol glucoside | Rhinacanthus nasutus | Not specified |

| Stigmasta-5,22-dien-3-O-β-D-galactopyranoside | Nothopanax scutellarium | Leaves |

Data sourced from Misra et al. (2008), nih.gov El-Gipreel et al. (2021), ijpab.com PubChem, nih.gov Syah et al. (2015), jocpr.com and Tan et al. (2015). jocpr.com

Acylated Steryl Glycosides

Acylated steryl glycosides are derivatives of steryl glycosides where a fatty acid is attached to one of the hydroxyl groups of the sugar moiety, most commonly at the C-6 position. nih.gov These compounds are also widespread in the plant kingdom and represent a significant form of sterol storage and transport. nih.gov

While the general structure of acylated steryl glycosides is well-established, specific examples where stigmasterol is the aglycone are less frequently detailed in readily available literature. However, it is understood that these compounds are major derivatives of all common plant sterols, including stigmasterol. nih.gov The fatty acid component can vary, with palmitic acid being one of the most common. nih.gov In the context of biodiesel production, it has been noted that under alkaline conditions, the ester linkage in acylated steryl glucosides can be broken, yielding the free steryl glucoside. researchgate.net

Research on Arabidopsis thaliana has shown that stigmasterol is a component of the acylated steryl glycoside pool in its seeds. nih.gov The study identified various acyl chains attached to the glucose moiety of the steryl glucosides, including palmitic (16:0), oleic (18:1), linoleic (18:2), and linolenic (18:3) acids. nih.gov

Biosynthesis and Metabolic Pathways of 3beta,24xi Stigmasta 5,22 Dien 3 Ol

General Sterol Biosynthetic Process in Eukaryotes

The synthesis of sterols is a conserved and essential metabolic pathway in eukaryotes. frontiersin.orgnih.gov In plants, this pathway leads to a diverse array of sterols, including stigmasterol (B192456), which play crucial roles in membrane structure and as precursors for hormones like brassinosteroids. nih.govfrontiersin.org The general process can be divided into three main phases: the formation of isoprenoid building blocks, their assembly into a linear precursor, and the cyclization and subsequent modification of this precursor.

The biosynthesis of all isoprenoids, including stigmasterol, begins with the mevalonate (B85504) (MVA) pathway in the cytoplasm. nih.govwikipedia.orgnih.gov This pathway converts the basic two-carbon unit of acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgcreative-proteomics.comoup.com

The process commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgyoutube.com The enzyme HMG-CoA reductase (HMGR) then catalyzes the reduction of HMG-CoA to mevalonic acid, a key regulatory step in the pathway. youtube.comresearchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP, which can be reversibly isomerized to DMAPP. wikipedia.orgyoutube.com These two molecules, IPP and DMAPP, are the fundamental building blocks for all sterols and other terpenoid compounds. nih.govoup.com

Table 1: Key Enzymes of the Mevalonate Pathway

| Enzyme Name | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | - | Condenses two Acetyl-CoA molecules. |

| HMG-CoA synthase | HMGS | Forms HMG-CoA from Acetoacetyl-CoA and Acetyl-CoA. researchgate.net |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to Mevalonic acid; a key regulatory enzyme. researchgate.net |

| Mevalonate kinase | - | Phosphorylates Mevalonic acid. |

| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group to Mevalonate-5-phosphate. |

| Diphosphomevalonate decarboxylase | - | Decarboxylates Mevalonate-5-pyrophosphate to form IPP. |

| Isopentenyl pyrophosphate isomerase | - | Isomerizes IPP to DMAPP. |

Following the synthesis of IPP and DMAPP, several IPP units are sequentially condensed onto a DMAPP molecule to form the 15-carbon farnesyl diphosphate (B83284) (FPP). researchgate.netnih.gov Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to form the 30-carbon linear hydrocarbon, squalene. nih.govguidetopharmacology.org This step is considered the first committed step specifically for sterol biosynthesis. researchgate.net

The next critical stage involves the cyclization of squalene. First, squalene is oxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256). nih.govbiorxiv.org This epoxide then undergoes one of the most complex enzymatic reactions known: a proton-initiated cyclization cascade. acs.org Here, the pathway diverges between different eukaryotic kingdoms. In fungi and animals, 2,3-oxidosqualene is cyclized by lanosterol (B1674476) synthase (LAS) to form lanosterol. frontiersin.orgresearchgate.netreactome.org In plants, the enzyme cycloartenol (B190886) synthase (CAS) converts 2,3-oxidosqualene into cycloartenol, which is the first cyclic precursor in the phytosterol pathway. nih.govresearchgate.netnih.gov While plants primarily use the cycloartenol pathway, some have also been shown to possess lanosterol synthase, suggesting a potential minor or alternative pathway. nih.govoup.com

In plants, the journey from the initial cyclized intermediate, cycloartenol, to stigmasterol involves a complex series of modifications. These reactions include demethylations at the C4 and C14 positions, isomerization of double bonds, and alkylation of the side chain at the C24 position. biorxiv.orgnih.gov

The pathway branches after the formation of 24-methylene lophenol. researchgate.net One branch leads to 24-methyl sterols like campesterol (B1663852), while the other, crucial for stigmasterol synthesis, leads to 24-ethyl sterols. researchgate.netfrontiersin.org This branching is controlled by sterol methyltransferases (SMTs). SMT1 performs the first methylation, while SMT2 is responsible for the second methylation step, which is critical for producing 24-ethyl sterols. researchgate.netfrontiersin.org The pathway proceeds through several intermediates, ultimately producing β-sitosterol. The final step in the biosynthesis of stigmasterol is the introduction of a double bond at the C-22 position of the β-sitosterol side chain. nih.govresearchgate.net This desaturation reaction is catalyzed by the enzyme C22-sterol desaturase, a member of the CYP710A family of cytochrome P450 enzymes. researchgate.netfrontiersin.orgresearchgate.net

Table 2: Key Enzymes in the Post-Cycloartenol Pathway to Stigmasterol

| Enzyme/Enzyme Family | Abbreviation | Function in Stigmasterol Pathway |

| Cycloartenol synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol. frontiersin.org |

| Sterol Methyltransferase 1 | SMT1 | Catalyzes the first methylation at C-24. frontiersin.orgbiorxiv.org |

| Sterol-4α-methyl oxidase | SMO | Involved in the removal of methyl groups from the C-4 position. biorxiv.org |

| Sterol Methyltransferase 2 | SMT2 | Catalyzes the second methylation, leading to 24-ethyl sterols. researchgate.netfrontiersin.org |

| C-24 Sterol Reductase | DWF1 | Catalyzes C-24 reduction in the sterol side chain. researchgate.net |

| C-22 Sterol Desaturase | CYP710A | Catalyzes the final conversion of β-sitosterol to stigmasterol. researchgate.netresearchgate.net |

Regulatory Mechanisms of Phytosterol Biosynthesis

The production of phytosterols (B1254722) is tightly regulated to meet the plant's needs for growth, development, and stress response while maintaining cellular homeostasis. creative-proteomics.com This control is exerted at multiple levels, including the transcription of biosynthetic genes and post-transcriptional and post-translational modifications of enzymes. nih.gov

In mammals, Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. nih.gov While direct orthologs of the SREBP feedback system are not found in plants, analogous regulatory mechanisms exist to control sterol biosynthesis. Plant-specific families of transcription factors have been identified that regulate the expression of sterol biosynthetic genes. nih.gov

Beyond transcriptional control, the biosynthesis of phytosterols is also fine-tuned through post-transcriptional and post-translational mechanisms. Post-transcriptional regulation can involve changes in the stability and processing of the mRNA transcripts of biosynthetic enzymes, affecting the amount of protein that is ultimately produced.

Post-translational regulation directly modifies the activity of the enzymes themselves. A primary mechanism is phosphorylation, where kinases add phosphate groups to enzymes, altering their conformation and activity. This allows for rapid modulation of metabolic flux in response to immediate cellular needs without requiring new gene transcription and protein synthesis. nih.gov Feedback regulation is another crucial aspect, where the accumulation of downstream products, such as specific sterols, can inhibit the activity of upstream enzymes like HMG-CoA reductase, thus preventing overproduction. frontiersin.orgcreative-proteomics.com This ensures that the levels of stigmasterol and other phytosterols are maintained within an optimal range for proper cellular function.

Feedback Inhibition and Homeostatic Control Mechanisms

The biosynthesis of plant sterols, including (3beta,24xi)-Stigmasta-5,22-dien-3-ol (stigmasterol), is a tightly regulated process designed to maintain cellular homeostasis. creative-proteomics.com This regulation occurs at multiple levels, involving the availability of precursors and the expression of key biosynthetic enzymes, which are influenced by feedback mechanisms. creative-proteomics.com While the feedback control of cholesterol synthesis in mammals is well-documented, involving the suppression of key genes to regulate cholesterol levels, analogous but distinct mechanisms are observed in plants. nih.govnih.gov

In plants, the production of a diverse array of sterol end-products presents a more complex regulatory challenge than in mammals. nih.gov Research suggests that sterol end-products can exert negative feedback on the biosynthetic pathway. For instance, studies in Pisum sativum (pea) have indicated that stigmasterol can inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme early in the mevalonate pathway which produces the precursors for all sterols. nih.gov Conversely, in tobacco, a depletion of the intermediate cycloartenol was linked to an increase in HMGR activity, suggesting that levels of pathway intermediates also play a crucial role in regulatory feedback. nih.gov

The expression of genes encoding biosynthetic enzymes is also a key point of control. Sterol intermediates have been shown to regulate the expression of sterol biosynthetic genes. nih.gov Hormones such as brassinosteroids (BRs), which are themselves derived from plant sterols (specifically from campesterol, a related phytosterol), can feedback-suppress their own biosynthetic genes. nih.gov There is also evidence of crosstalk between different hormone signaling pathways and sterol biosynthesis, with hormones like auxin, cytokinin, and ethylene (B1197577) influencing the expression of genes such as SMT2 (Sterol Methyltransferase 2). nih.gov This intricate web of regulation ensures that the plant can modulate its sterol composition in response to developmental and environmental cues, maintaining membrane integrity and supporting various physiological processes. creative-proteomics.comfrontiersin.org

Metabolic Fates and Interconversions of this compound

Once synthesized, stigmasterol does not simply accumulate; it is subject to a variety of metabolic transformations and can be interconverted with other sterol forms. These processes allow the plant to dynamically alter its sterol profile, affecting membrane properties and signaling pathways. nih.govmdpi.com The primary metabolic fates include enzymatic modifications to its structure and conversion into various conjugated forms.

Enzymatic Transformations (e.g., Desaturases, Reductases)

The synthesis and transformation of stigmasterol are governed by a series of specific enzymatic reactions. The final step in the biosynthesis of stigmasterol is itself an enzymatic transformation of another major phytosterol, β-sitosterol. nih.govmdpi.comnih.gov This reaction is catalyzed by a C-22 sterol desaturase. frontiersin.orgresearchgate.net

Key Enzymes in Stigmasterol Transformation:

| Enzyme Name | Abbreviation/Gene | Function | Substrate | Product |

| Sterol C-22 Desaturase | CYP710A | Introduces a double bond at the C-22 position of the sterol side chain. nih.govresearchgate.netnih.gov | β-Sitosterol | (3beta,22E)-Stigmasta-5,22-dien-3-ol (Stigmasterol) |

| UDP-glucose: sterol glucosyltransferase | UGT | Catalyzes the glucosylation of the 3-hydroxyl group. nih.gov | Stigmasterol | Steryl glucoside (SG) |

| Acyl-CoA:sterol acyltransferase | ASAT | Catalyzes the esterification of the 3-hydroxyl group with a fatty acid. nih.gov | Stigmasterol | Steryl ester (SE) |

The most critical enzyme in this context is the Sterol C-22 Desaturase, a cytochrome P450 enzyme encoded by the CYP710A gene family. nih.govmdpi.comresearchgate.net This enzyme specifically introduces the characteristic trans-double bond between carbons 22 and 23 in the side chain of β-sitosterol to produce stigmasterol. nih.govresearchgate.net The activity of CYP710A is a key determinant of the stigmasterol-to-β-sitosterol ratio in plant tissues, a ratio that significantly influences membrane fluidity and permeability. nih.govmdpi.com

Beyond its synthesis, free stigmasterol levels can be modulated through conjugation. nih.govmdpi.com The free hydroxyl group at the C-3 position can be enzymatically modified to form steryl esters (SE) through the action of acyl transferases, or steryl glucosides (SG) via UDP-glucose: sterol glucosyltransferases. nih.gov These conjugated forms represent storage or transport forms of the sterol. Further modification of steryl glucosides can lead to the formation of acyl steryl glucosides (ASG). nih.gov These transformations are reversible, allowing the plant to release free sterols from these pools when needed.

Stereoisomeric Interconversions (e.g., (22E) vs. (22Z), 24-epimers)

The stereochemistry of the side chain is a critical feature of phytosterols. This compound inherently implies ambiguity at the 24-position. Stigmasterol itself is typically the (22E, 24S)-isomer. nih.gov

The double bond at C-22, introduced by the CYP710A desaturase, is in the trans or (E) configuration, leading to the common name (3beta,22E)-Stigmasta-5,22-dien-3-ol. nih.govnist.gov Its (22Z) isomer is not commonly found. However, a related phytosterol, isofucosterol, is the (24Z)-isomer of stigmasta-5,24(28)-dien-3-ol, highlighting the existence of Z-isomers in plant sterol profiles. researchgate.netnist.gov

The "xi" (ξ) designation at position C-24 points to the existence of epimers at this carbon. The alkylation steps in the phytosterol biosynthetic pathway, catalyzed by sterol methyltransferases (SMT1 and SMT2), add ethyl or methyl groups at C-24, creating a chiral center. researchgate.netnih.gov Consequently, 24-ethylsterols like stigmasterol and sitosterol (B1666911) can exist as either 24α- or 24β-epimers. nih.gov Studies on various plant species have shown that minor 24-ethylsterols are often present as mixtures of both 24α- and 24β-epimers, with the 24α-epimer (clionasterol) often predominating over the 24β-epimer (β-sitosterol). nih.gov While the major form of stigmasterol is the 24S-epimer (which corresponds to the 24α configuration), the presence of its 24R-epimer in trace amounts cannot be ruled out in all plant sources.

Comparison of Key Stigmasterol-related Isomers:

| Compound Name | Stereochemistry | Key Structural Difference |

| Stigmasterol | (3β,22E,24S)-Stigmasta-5,22-dien-3-ol | Common form, double bond at C-22 is trans (E). |

| Isofucosterol | (3β,24Z)-Stigmasta-5,24(28)-dien-3-ol | Double bond at C-24(28) is cis (Z). nist.gov |

| Brassicasterol | (3β,22E)-Ergosta-5,22-dien-3-ol | C-24 methyl sterol, not a C-24 ethyl sterol like stigmasterol. nih.govwikipedia.org |

| Epistigmasterol | (3α,22E)-Stigmasta-5,22-dien-3-ol | Hydroxyl group at C-3 is in the α-position instead of the natural β-position. |

The specific mixture of these epimers and isomers can vary between plant species and even tissues, reflecting the nuanced enzymatic control over the final steps of sterol biosynthesis. nih.gov

Biological Roles and Mechanistic Investigations of 3beta,24xi Stigmasta 5,22 Dien 3 Ol in Model Systems

Roles in Plant Physiology and Development

Stigmasterol (B192456) is a key metabolite in plants, involved in a spectrum of physiological and developmental processes, from maintaining cellular integrity to orchestrating responses to external challenges. nih.govnih.gov

The regulation of membrane fluidity by (3beta,24xi)-Stigmasta-5,22-dien-3-ol is directly linked to its influence on membrane permeability. mdpi.commdpi.com The presence of the C22 double bond is thought to increase the permeability of membranes to water and ions. mdpi.com Consequently, fluctuations in the cellular content of stigmasterol can directly alter membrane permeability. mdpi.comnih.gov This modulation is a critical aspect of cellular homeostasis and the plant's ability to respond to environmental changes. mdpi.com For instance, regulating membrane permeability is a significant factor in the salt tolerance of plants. nih.gov By adjusting the stigmasterol to β-sitosterol ratio, plants can affect the activity of membrane-bound proteins and transporters that are involved in ion signaling and transport. nih.govnih.gov This control over permeability is also crucial for managing nutrient exchange and preventing toxicity from substances like heavy metals. nih.govnih.gov

This compound is an active participant in plant innate immunity. ontosight.ainih.gov Its role is multifaceted, involving both structural modifications to the cell membrane and potential signaling functions. Upon detection of pathogen-associated molecular patterns (PAMPs), such as flagellin, plants can trigger the conversion of β-sitosterol to stigmasterol. nih.gov This change in sterol composition is believed to be a defense strategy. nih.gov One key mechanism involves the regulation of nutrient efflux into the apoplast (the space between plant cells), where pathogenic bacteria colonize. nih.govresearchgate.net By altering membrane properties, the plant can restrict the leakage of nutrients, thereby limiting pathogen growth. nih.gov Studies in Arabidopsis have shown that the enzyme responsible for converting β-sitosterol to stigmasterol, CYP710A1, is induced upon pathogen inoculation, and its overexpression enhances resistance. nih.govresearchgate.net However, the response can be complex; in some interactions, increased stigmasterol formation has been paradoxically linked to increased susceptibility, suggesting its role is highly context-dependent. nih.gov

This compound is deeply integrated with plant growth and hormonal regulation. It is a known precursor in the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a wide array of developmental processes, including cell division, elongation, and germination. nih.govmdpi.comfrontiersin.orgtubitak.gov.tr Beyond its precursor role, stigmasterol itself influences cellular activities that support growth. It is involved in cell proliferation and the activation of the plasma membrane H+-ATPase, an essential enzyme that creates the electrochemical gradient necessary for nutrient uptake and cell expansion. nih.govfrontiersin.org Research has shown that the exogenous application of stigmasterol can activate genes involved in cell expansion and division in Arabidopsis. nih.gov Furthermore, stigmasterol appears to work in concert with stress-related phytohormones, such as abscisic acid (ABA) and salicylic (B10762653) acid (SA), indicating its involvement in hormone-mediated signaling pathways that control both development and stress responses. researchgate.netnih.gov

This compound has been identified as a "stress sterol" due to its significant accumulation in plants facing various abiotic stresses. nih.govmdpi.com Its synthesis increases in response to hostile environmental conditions including drought, high salinity, unfavorable temperatures, and UV radiation. mdpi.comnih.gov The primary role of this accumulation is to adjust membrane properties to maintain cellular function under duress. mdpi.comresearchgate.net By increasing membrane fluidity, stigmasterol helps counteract the rigidifying effects of stresses like low temperatures. researchgate.net The ratio of stigmasterol to β-sitosterol often serves as a key indicator of membrane activity during stress adaptation. researchgate.net For example, studies on Oryza sativa (rice) have shown that drought-tolerant cultivars accumulate more stigmasterol than sensitive ones, and treating wheat plants with stigmasterol can improve stress tolerance by reducing membrane lipid peroxidation. mdpi.comnih.gov

| Stressor | Plant Species | Observed Effect on Stigmasterol | Reference |

|---|---|---|---|

| Pathogen Infection (P. syringae) | Arabidopsis thaliana | Increased | nih.gov |

| Drought | Oryza sativa (tolerant cultivar) | Increased Accumulation | nih.gov |

| Salinity (NaCl) | Vicia faba, Linum usitatissimum | Exogenous application increased tolerance | nih.gov |

| UV Radiation | Withania somnifera | Increased | nih.gov |

| Heavy Metal (Aluminum) | Generic Plant Response | Decrease can increase resistance by lowering permeability | nih.gov |

| Stress Phytohormones (ABA, SA) | Triticum aestivum | Increased | nih.gov |

Cellular and Molecular Mechanisms in In Vitro and Animal Models

Research using in vitro cell cultures and animal models has revealed that this compound modulates a variety of signaling pathways and molecular targets, demonstrating its potential influence on cellular health and disease processes.

Key mechanisms identified include anti-inflammatory, neuroprotective, and anticancer activities. nih.govmdpi.comfrontiersin.org In animal models of inflammation, stigmasterol's effects appear to be mediated through the glucocorticoid receptor. nih.govresearchgate.net Molecular docking studies support this interaction, and the anti-inflammatory effect can be blocked by the receptor antagonist RU-486. nih.govresearchgate.net

In the context of cancer biology, stigmasterol has been shown to inhibit cell proliferation and induce apoptosis. mdpi.comfrontiersin.org A significant mechanism is the inhibition of the Akt/mTOR signaling pathway, which is crucial for cell survival and growth. frontiersin.orgfrontiersin.org In ovarian cancer cells, it triggers apoptosis by inducing dysfunction in the endoplasmic reticulum and mitochondria. mdpi.com It also appears to reduce the metastatic potential of cancer cells by downregulating the expression of genes like VEGFA and various matrix metalloproteinases (MMPs). frontiersin.orgmdpi.com

Neuroprotective effects have also been extensively studied. Stigmasterol can cross the blood-brain barrier and has been shown to reduce amyloid-β levels in neuroblastoma cells. mdpi.com It exerts its protective effects through multiple pathways, including the activation of the liver X receptor (LXR), modulation of N-methyl-D-aspartate (NMDA) signaling, and induction of mitophagy to clear damaged mitochondria. mdpi.com In human neuronal cells exposed to oxidative stress, stigmasterol provides protection by activating the SIRT1/FoxO3a pathway and upregulating the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, in metabolic studies, stigmasterol has been found to lower plasma cholesterol by promoting its excretion and can improve lipid metabolism, in part by altering the composition of gut microbiota. mdpi.com

| Model System | Observed Effect | Key Molecular Mechanism(s) | Reference |

|---|---|---|---|

| Mouse Models (Inflammation) | Anti-inflammatory | Interaction with and activation of the glucocorticoid receptor | nih.govresearchgate.net |

| Gastric Cancer Cells (In Vitro) | Inhibition of proliferation, induction of apoptosis and autophagy | Inhibition of the Akt/mTOR signaling pathway | frontiersin.orgfrontiersin.org |

| Ovarian Cancer Cells (In Vitro) | Induction of apoptosis, restriction of cell growth | Induction of ER and mitochondrial dysfunction; inhibition of AKT, ERK, JNK phosphorylation | mdpi.com |

| Human Neuronal Cells (SH-SY5Y) | Neuroprotection against oxidative stress | Activation of SIRT1/FoxO3a pathway; upregulation of Bcl-2 | nih.gov |

| Hippocampal Cells / Animal Models | Neuroprotection | Induction of mitophagy; activation of LXR; modulation of NMDA signaling | mdpi.com |

| Mouse Models (Metabolism) | Lowering of plasma cholesterol | Promotion of intestinal cholesterol excretion | mdpi.com |

Modulation of Cell Proliferation and Apoptosis in Neoplastic Cells

Stigmasterol has been shown to influence the growth and survival of cancer cells by modulating pathways that control cell proliferation and programmed cell death (apoptosis). Research indicates that its anti-cancer effects are linked to its ability to halt the cell cycle and trigger apoptotic cascades in various cancer cell lines.

In breast cancer research using the MCF-7 cell line, stigmasterol was found to significantly reduce cell proliferation and induce apoptosis. medwinpublishers.com Mechanistically, this was achieved by downregulating the expression of key anti-apoptotic proteins, namely B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). medwinpublishers.com The Bcl-2 family of proteins are crucial regulators of the mitochondrial apoptotic pathway, and a reduction in the anti-apoptotic members allows for the release of pro-apoptotic factors from the mitochondria, ultimately leading to cell death. nih.govmdpi.com

Further studies on gallbladder cancer cells revealed that stigmasterol's anti-tumor effects are associated with the downregulation of the Jab1 gene, which in turn leads to an upregulation of the cyclin-dependent kinase inhibitor p27, a protein that can halt the cell cycle. mdpi.com In neuroblastoma cells, a related sterol, ergosta-7,22-dien-3-ol, was observed to cause cell cycle arrest at the G0/G1 phase. jomped.org Stigmasterol has also been noted to inhibit tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. mdpi.com

Table 1: Effects of Stigmasterol on Neoplastic Cells

| Cell Line | Effect | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | Reduced proliferation, induced apoptosis | Downregulation of Bcl-2 and Bcl-xL medwinpublishers.com |

| Gallbladder Cancer Cells | Induced apoptosis | Downregulation of Jab1 gene, upregulation of p27 mdpi.com |

| Neuroblastoma Cells | Cell cycle arrest (G0/G1 phase) | (Effect of related sterol, ergosta-7,22-dien-3-ol) jomped.org |

| General | Inhibited tumor angiogenesis | Inhibition of angiogenesis gene expression mdpi.comresearchgate.net |

Antioxidant Activity and Oxidative Stress Attenuation (e.g., ROS Production, Antioxidant Enzyme Activities)

The compound demonstrates significant antioxidant properties by mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Oxidative stress can damage lipids, proteins, and DNA, contributing to various pathologies. nih.govresearchgate.net

In vitro studies on human neuronal cells have shown that pretreatment with stigmasterol protects cells from hydrogen peroxide (H₂O₂)-induced damage by diminishing the intracellular production of ROS. nih.gov This protective effect is linked to the enhancement of the cell's own antioxidant defense system. Stigmasterol treatment has been found to increase the activity of key antioxidant enzymes, including catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). mdpi.commdpi.com Catalase, for instance, plays a critical role in converting harmful hydrogen peroxide into water. nih.gov

The mechanism for this enhanced antioxidant defense involves the upregulation of regulatory proteins like Forkhead box O3 (FoxO3a). nih.gov FoxO3a is a transcription factor that can stimulate the expression of antioxidant enzymes. Research also shows that dietary intake of oxidized stigmasterol can paradoxically lead to an increase in antioxidant capacity in the liver, boosting levels of glutathione (GSH) and the activity of enzymes like catalase and GSH reductase, suggesting a rapid adaptive response to oxidative challenge. jst.go.jp

Table 2: Antioxidant Mechanisms of Stigmasterol

| Mechanism | Finding | Model System |

|---|---|---|

| ROS Reduction | Maintained low intracellular ROS levels against H₂O₂-induced stress. nih.gov | Human neuronal cells (SH-SY5Y) |

| Enzyme Activity | Increased activities of Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px). mdpi.commdpi.com | Various in vivo and in vitro models |

| Regulatory Pathway | Upregulated the expression of FoxO3a and Catalase proteins. nih.gov | Human neuronal cells (SH-SY5Y) |

| GSH Levels | Increased liver glutathione (GSH) levels. jst.go.jp | Mice fed oxidized stigmasterol |

Anti-inflammatory Mechanisms (e.g., Downregulation of TNF-alpha, VEGFR-2, iNOS Protein Inhibition)

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and mediators involved in the inflammatory response. Chronic inflammation is a contributing factor to many diseases, including cancer and diabetes. mdpi.comresearchgate.net

A primary mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. By inhibiting NF-κB activation, stigmasterol reduces the production and secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.comnih.gov

Furthermore, in studies on human umbilical vein endothelial cells (HUVECs), stigmasterol has been shown to specifically downregulate the expression of TNF-α and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key receptor in angiogenesis, linking inflammation with the formation of new blood vessels. The compound also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a significant inflammatory mediator. mdpi.comnih.gov Some evidence suggests its anti-inflammatory effects may also be partially mediated through interaction with glucocorticoid receptors. researchgate.net

Antimicrobial Properties Against Selected Microorganisms

Research has established that stigmasterol possesses broad-spectrum antimicrobial activity, demonstrating efficacy against a range of pathogenic bacteria and fungi. nih.gov This suggests its potential as a lead compound for developing new antimicrobial agents, which is crucial in the era of increasing antimicrobial resistance. researchgate.netwisdomlib.org

Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, stigmasterol isolated from the stem bark of Neocarya macrophylla was tested against a panel of microbes, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus faecalis, Escherichia coli, and Pseudomonas fluorescens. jomped.orgjournals.co.za The compound exhibited significant zones of inhibition against these organisms, with its performance being comparable to the standard antibiotic ciprofloxacin (B1669076) in many cases. researchgate.netjournals.co.za

In addition to its antibacterial effects, stigmasterol has also shown potent antifungal activity, particularly against Candida species such as Candida albicans and Candida krusei. jomped.orgjournals.co.za Its efficacy was found to be comparable to the standard antifungal drug fluconazole (B54011). researchgate.netjournals.co.za The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values indicate that it is a potent antimicrobial agent. researchgate.netjournals.co.za One proposed mechanism for its action involves the disruption of bacterial cell surface proteins and modification of the bacterial membrane. nih.gov

Table 3: Antimicrobial Spectrum of Stigmasterol

| Organism Type | Species Tested | Result |

|---|---|---|

| Gram-positive Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus faecalis | Potent inhibitory activity jomped.orgjournals.co.za |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas fluorescens, Salmonella typhimurium | Significant inhibitory activity jomped.orgjournals.co.za |

| Fungi | Candida albicans, Candida krusei | Potent inhibitory activity, comparable to fluconazole jomped.orgjournals.co.za |

Neuroprotective Effects (e.g., Attenuation of Excitotoxicity, DNA Damage, Mitochondrial Dysfunction)

Stigmasterol has demonstrated significant neuroprotective properties in various models of neuronal injury, primarily through its ability to combat oxidative stress, excitotoxicity, and mitochondrial damage. nih.govmdpi.comnih.gov Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, a key factor in ischemic stroke and neurodegenerative diseases. biorxiv.orgresearchgate.net

In models of hypoxia-reoxygenation injury, which mimics the effects of a stroke, stigmasterol treatment was found to increase neuronal viability. biorxiv.orgresearchgate.net It achieved this by reducing the transport of vesicular glutamate (VGLUT1), thereby lowering the excessive glutamate levels that drive excitotoxicity. biorxiv.orgresearchgate.net The compound also provided protection against DNA damage, as indicated by a reduction in the DNA fragmentation marker γH2AX. biorxiv.orgresearchgate.net

A critical aspect of its neuroprotective action is the preservation of mitochondrial health. Stigmasterol helps to restore and maintain the mitochondrial membrane potential, which is often compromised during neuronal stress, preventing the initiation of apoptosis. nih.govbiorxiv.orgresearchgate.net This is accomplished by reducing ROS production and enhancing the expression of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net Furthermore, stigmasterol can activate specific protective signaling pathways, such as the one involving Sirtuin 1 (SIRT1), which helps to alleviate neurodegeneration induced by oxidative stress. nih.govnih.gov

Antidiabetic Mechanisms (e.g., Glucose Uptake Augmentation, Insulin (B600854) Signaling Cascade)

The compound has shown notable antidiabetic potential by directly influencing glucose metabolism and enhancing insulin sensitivity in peripheral tissues. Insulin resistance, a condition where cells fail to respond effectively to insulin, is a hallmark of type 2 diabetes.

In vitro studies using L6 myotubes, a rat skeletal muscle model, have demonstrated that a related compound, (3β)-stigmast-5-en-3-ol, potently stimulates glucose uptake, even under insulin-resistant conditions. nih.gov The mechanism behind this involves the activation of the PI3K-dependent signaling pathway, a critical cascade downstream of the insulin receptor. nih.gov

Upon activation, this pathway leads to the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular storage vesicles to the plasma membrane. nih.gov This increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the muscle cells, thereby lowering blood glucose levels. The effect is described as "insulin-like" and demonstrates the compound's ability to augment the insulin signaling cascade at multiple points, including the activation of key proteins like IR-β, IRS-1, PI3K, and Akt/PKB. nih.gov These findings highlight its potential to improve glucose homeostasis. nih.govmdpi.com

Immunomodulatory Effects

Beyond its direct anti-inflammatory actions, this compound also exhibits broader immunomodulatory activities, meaning it can regulate and modify the function of the immune system. nih.govnih.govresearchgate.net This includes influencing both innate and adaptive immune responses.

In murine models, stigmasterol has been shown to mitigate the innate immune response triggered by lipopolysaccharide (LPS), a potent endotoxin (B1171834) from bacteria. nih.gov Pretreatment with the compound reduced the severity of systemic inflammatory reactions, including fever and organ damage in the lungs and liver. nih.gov This indicates an ability to control excessive and damaging immune activation.

In other contexts, it can enhance specific immune functions. For example, stigmasterol has been reported to up-regulate the intestinal mucosal immune response, which is crucial for maintaining gut health and is often dysregulated in conditions like inflammatory bowel disease (IBD). nih.gov This effect is potentially mediated through the activation of the butyrate-PPARγ axis. nih.gov A sterol fraction containing a significant amount of stigmasterol was also shown to have distinct immunomodulating properties in vivo. jst.go.jp These dual abilities to both suppress excessive inflammation and enhance specific protective responses underscore its role as a versatile immunomodulator.

Membrane-Related Effects: Alteration of Cell Membrane Fluidity and Impact on Eicosanoid Biosynthesis

This compound, a prominent phytosterol commonly known as stigmasterol, plays a significant role in modulating the biophysical properties of cellular membranes, which in turn influences various signaling pathways, including the biosynthesis of eicosanoids. The structure of stigmasterol, particularly the presence of a double bond at the C22 position in its side chain, is crucial for its effects on membrane dynamics.

Research indicates that phytosterols (B1254722), including stigmasterol, can alter the fluidity and permeability of cell membranes. The ratio of stigmasterol to other sterols, such as β-sitosterol, is a critical determinant of the membrane's physical state. An increase in the stigmasterol content has been associated with an increase in membrane permeability. This alteration in membrane fluidity can have profound effects on the function of membrane-bound proteins, including enzymes involved in signal transduction.

One of the key consequences of altered membrane properties is the modulation of eicosanoid biosynthesis. Eicosanoids are a group of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are potent regulators of inflammation and immunity. The synthesis of eicosanoids is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). Subsequently, arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins, thromboxanes, and leukotrienes.

Studies have demonstrated that stigmasterol can directly influence this pathway. It has been shown to inhibit the activity of key enzymes involved in eicosanoid synthesis. For instance, stigmasterol has been reported to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators of the inflammatory response. nih.gov Furthermore, some sterols have been found to inhibit phospholipase A2 (PLA2) activity, thereby reducing the availability of the precursor arachidonic acid for eicosanoid production. nih.gov Molecular docking studies have also suggested a strong interaction between stigmasterol and lipoxygenase, indicating a potential inhibitory effect. researchgate.net By altering membrane fluidity and directly inhibiting key enzymes, this compound can effectively modulate the production of pro-inflammatory eicosanoids.

| Target Enzyme/Process | Observed Effect of this compound | Reference |

| Membrane Fluidity | Increases membrane permeability | |

| Phospholipase A2 (PLA2) | Inhibition of activity, reducing arachidonic acid release | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression and activity | nih.gov |

| Lipoxygenase (LOX) | Potential inhibition based on strong binding affinity | researchgate.net |

Interactions with Protein Kinase C (PKC) and Sphingomyelin (B164518) Cycle Pathways

This compound has been implicated in the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and differentiation, including the Protein Kinase C (PKC) and sphingomyelin cycle pathways. While direct binding studies of stigmasterol to PKC are not extensively documented, its influence on downstream signaling cascades provides evidence of its interactive role.

Protein Kinase C is a family of serine/threonine kinases that are central to many signal transduction pathways. Activation of PKC often leads to the stimulation of downstream pathways, such as the Akt/mTOR pathway, which is crucial for cell growth and survival. Research has shown that stigmasterol can inhibit the Akt/mTOR signaling pathway in various cell models. nih.gov This inhibition leads to the induction of apoptosis and autophagy. Since PKC is a known activator of the Akt/mTOR pathway, the inhibitory effect of stigmasterol on this downstream cascade suggests an antagonistic or modulatory interaction with PKC signaling.

The sphingomyelin cycle is another vital signaling pathway that generates bioactive lipid messengers, such as ceramide and sphingosine-1-phosphate, which are involved in regulating cellular processes like apoptosis and cell cycle arrest. Phytosterols, as a class of compounds, have been shown to influence the sphingomyelin cycle. For instance, the incorporation of sitosterol (B1666911), a closely related phytosterol, into cell membranes has been observed to decrease sphingomyelin levels. This suggests that phytosterols can alter the lipid composition of membranes, which could, in turn, affect the activity of enzymes involved in the sphingomyelin cycle, such as sphingomyelinase, which catalyzes the hydrolysis of sphingomyelin to ceramide. While direct studies on the effect of this compound on specific enzymes of the sphingomyelin cycle are limited, its ability to modulate membrane composition points towards a potential regulatory role in this pathway.

| Signaling Pathway/Component | Observed or Inferred Effect of this compound | Reference |

| Protein Kinase C (PKC) Signaling | Indirect inhibition suggested by suppression of downstream Akt/mTOR pathway | nih.gov |

| Akt/mTOR Pathway | Inhibition of phosphorylation, leading to apoptosis and autophagy | nih.gov |

| Sphingomyelin Cycle | Potential modulation through alteration of membrane lipid composition |

Advanced Analytical Methodologies in 3beta,24xi Stigmasta 5,22 Dien 3 Ol Research

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of (3beta,24xi)-Stigmasta-5,22-dien-3-ol involves its isolation from the source material. The choice of extraction method depends on the nature of the sample matrix and the form in which the sterol exists, whether free or conjugated as esters or glycosides. core.ac.ukresearchgate.net

Traditional solvent-based methods have been extensively used for the extraction of phytosterols (B1254722). core.ac.uk

Soxhlet Extraction : This hot continuous extraction technique is a reference method for isolating lipids and phytosterols from solid matrices. core.ac.ukresearchgate.net It involves the repeated washing of the sample with a distilled solvent, ensuring thorough extraction. mdpi.com Commonly used solvents for extracting stigmasterol (B192456) and other phytosterols include n-hexane, petroleum ether, and dichloromethane. core.ac.ukresearchgate.net However, the prolonged exposure to high temperatures during Soxhlet extraction can potentially lead to the degradation of thermolabile compounds like phytosterols. mdpi.com For instance, a study comparing extraction methods for rapeseed oil deodorizer distillate found that the highest yield of phytosterols via Soxhlet extraction was achieved at 60°C, with a significant decrease at 80°C due to thermal degradation. nih.gov

Maceration : This method involves soaking the plant material in a solvent at room temperature for an extended period, ranging from hours to weeks. researchgate.net While simple, maceration is often time-consuming and may not be efficient for extracting compounds that are poorly soluble at ambient temperatures. researchgate.net

| Plant Matrix | Extraction Technique | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Leaves of Piper gaudichaudianum | Soxhlet | Petroleum Ether | Successfully extracted β-sitosterol and stigmasterol. researchgate.net | researchgate.net |

| Various seeds (anise, coriander, etc.) | Soxhlet | Hexane (B92381) | Effective for general sterol extraction. researchgate.net | researchgate.net |

| Ripe mango pulp | Soxhlet | Dichloromethane | Yielded several phytosterols including stigmasterol (24-82 µg/g). researchgate.net | researchgate.net |

| Clinacanthus nutans | Soxhlet | Ethanol (B145695) | Extracted total phytosterols (470 µg/g). researchgate.net | researchgate.net |

To overcome the limitations of conventional methods, modern green extraction technologies are increasingly being adopted. These methods offer reduced extraction times, lower solvent consumption, and often higher extraction yields. core.ac.uk

Supercritical Fluid Extraction (SFE) : SFE, particularly with supercritical carbon dioxide (SC-CO₂), is a promising green technology. core.ac.uknih.gov By operating at specific temperatures and pressures, SC-CO₂ can selectively extract phytosterols without the use of toxic organic solvents. nih.govnih.gov In one study, SC-CO₂ extraction of Kalahari melon seeds yielded 1063.6 mg/100 g of phytosterols, significantly higher than the 431.1 mg/100 g obtained via Soxhlet extraction. mdpi.com The efficiency of SFE can be further enhanced by using a co-solvent like ethanol. nih.gov

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, disrupting the plant cell walls and accelerating the release of intracellular compounds. mdpi.com This technique significantly reduces extraction time, sometimes from hours to minutes. mdpi.com For example, MAE was used to extract β-sitosterol and its glucoside from Agave angustifolia Haw bagasse in just 9 seconds using ethanol. mdpi.com

Ultrasound-Assisted Extraction (UAE) : UAE employs high-frequency sound waves that create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles generates mechanical forces that rupture cell walls, enhancing mass transfer. mdpi.com A study comparing UAE to Soxhlet extraction for Cucurbita pepo L. seeds found that UAE cut the extraction time in half (from 6 hours to 3 hours) and increased the total phytosterol content from 1657.6 mg to 2017.5 mg per 100 mL of oil. mdpi.com An optimized UAE method for stigmasterol in vegetable oil determined the ideal conditions to be a 0.25g sample size with a 300-second ultrasound application. nih.gov

In many natural sources, this compound and other phytosterols exist as esters or glycosides. nih.govnih.gov To analyze the total sterol content, these conjugated forms must be cleaved through hydrolysis to release the free sterols. nih.gov

Alkaline Hydrolysis (Saponification) : This is the most common method used to liberate sterols from their fatty acid esters (phytosteryl esters) and to break down triglycerides in fatty samples. nih.gov The procedure typically involves heating the sample with an alcoholic potassium hydroxide (B78521) (KOH) solution. researchgate.netnih.gov After saponification, the unsaponifiable matter, which includes the free sterols, is extracted using a nonpolar solvent like hexane or diethyl ether. nih.gov This process concentrates the sterol fraction, simplifying subsequent analysis. core.ac.uk

Acid Hydrolysis : While alkaline hydrolysis is effective for esters, it cannot cleave the glycosidic bonds in steryl glycosides. nih.govresearchgate.net For samples containing significant amounts of these conjugates, an acid hydrolysis step is required, often prior to alkaline hydrolysis, to ensure the determination of the total sterol content. nih.govresearchgate.net However, acid hydrolysis must be used with caution as it can cause acid-catalyzed isomerization of certain sterols, particularly Δ⁷-sterols, potentially leading to inaccurate quantification. nih.gov

The crude extract obtained after extraction and hydrolysis is a complex mixture containing sterols alongside other lipophilic compounds like fatty acids, carotenoids, and triterpenes. nih.gov Therefore, purification and enrichment steps are essential to isolate this compound for accurate analysis or preparative purposes.

High-Speed Countercurrent Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. nih.govresearchgate.net This method has been successfully used to purify stigmasterol with high purity. In one application, a two-phase solvent system of n-hexane:ethylacetate:butanol:methanol:water resulted in the isolation of stigmasterol from Anoectochilus roxburghii with a purity of 95.5%. nih.gov Another study used a solvent system containing aqueous silver nitrate (B79036) to fractionate a phytosterol mixture, which facilitated the separation of stigmasterol and campesterol (B1663852) from other sterols. nih.gov

Solid-Phase Extraction (SPE) : SPE is a rapid and simple chromatographic technique used for sample cleanup and fractionation. researchgate.net It uses small cartridges packed with a solid adsorbent to separate compounds based on their affinity. SPE has been widely employed to purify total sterols from other unsaponifiable components prior to GC analysis. researchgate.net The use of SPE can yield chromatograms that are free of interfering peaks. researchgate.net

Solvent Crystallization : This technique exploits the differences in solubility of various phytosterols in specific organic solvents at different temperatures. nih.govcapes.gov.br It is a scalable method for purifying stigmasterol from mixtures that also contain structurally similar compounds like β-sitosterol. researchgate.net Research has shown that β-sitosterol has a much higher solubility in solvents like acetone (B3395972) and ethanol compared to stigmasterol. researchgate.net By using solvents such as n-pentanol or cyclohexanone, multi-stage fractional crystallization can enrich stigmasterol to a purity of over 90%. researchgate.net

| Technique | Solvent/System | Achieved Purity | Reference |

|---|---|---|---|

| Solvent Crystallization | n-Pentanol or Cyclohexanone | >90% | researchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | n-hexane:ethylacetate:butanol:methanol:water (3.5:0.3:0.5:2.5:0.3, v/v) | 95.5% | nih.gov |

| Fractional Crystallization | Not specified | >92% (for β-sitosterol, implying separation from stigmasterol) | nih.gov |

For analysis by gas chromatography (GC), phytosterols like this compound must be converted into more volatile and thermally stable derivatives. usda.gov This derivatization step is crucial for achieving good peak shape and sensitivity.

Trimethylsilyl (B98337) (TMS) Derivatives : The most common derivatization method for phytosterols involves converting their hydroxyl groups into trimethylsilyl ethers. researchgate.netnih.gov This is typically achieved by reacting the sterol extract with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS). nih.govunige.ch The resulting TMS-ethers are more volatile and produce symmetrical peaks in GC analysis. nih.gov

Acetates : Acetylation is another derivatization strategy, where the hydroxyl group is converted to an acetate (B1210297) ester. nih.govacs.org Stigmasterol acetate can be synthesized and is sometimes used for analysis, particularly in liquid chromatography. nih.govelsevierpure.com The formation of acetate derivatives has been applied in the analysis of oxygenated sterols by both medium-pressure and high-performance liquid chromatography. nih.gov

Trifluoroacetates : While less common than TMS or acetate derivatives, trifluoroacetates can also be prepared to enhance the volatility and detectability of sterols in GC analysis.

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed for the separation and quantification of this compound. Gas chromatography and high-performance liquid chromatography are the most widely used methods. researchgate.net

Gas Chromatography (GC) : GC is the most common and powerful technique for analyzing phytosterol content and composition. mdpi.comusda.gov Separation is typically performed on capillary columns, and detection is often achieved using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural identification. mdpi.comnih.gov The analysis of TMS-ether derivatives of stigmasterol by GC-FID or GC-MS is a standard and validated method. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC offers a valuable alternative to GC, particularly as it can sometimes analyze sterols without derivatization. researchgate.net Separations are commonly performed on reversed-phase columns like C8 or C18. mdpi.comnih.gov Detection can be accomplished using various detectors, including UV, mass spectrometry (MS), or an evaporative light scattering detector (ELSD), which is well-suited for non-UV absorbing compounds like sterols. researchgate.netnih.gov An HPLC-ELSD method has been validated for the simultaneous analysis of stigmasterol, β-sitosterol, and stigmastanol. nih.gov

Supercritical Fluid Chromatography (SFC) : SFC is a modern technique that combines aspects of both gas and liquid chromatography. cabidigitallibrary.org It uses a supercritical fluid, often CO₂, as the mobile phase, offering rapid and efficient separations at lower temperatures than GC, which reduces the risk of thermal degradation. cabidigitallibrary.org A method using SFC has been developed for the rapid separation of major phytosterols, including stigmasterol, in edible oils, demonstrating good recovery and sensitivity. cabidigitallibrary.org

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of stigmasterol and other phytosterols. aocs.orgagrifoodscience.com Due to the low volatility of sterols, a derivatization step is typically required to convert their free hydroxyl groups into more volatile ethers, commonly trimethylsilyl (TMS) ethers, using reagents like N-methyl-N-trimethylsilyl trifluoroacetamide (B147638). agrifoodscience.comresearchgate.net The derivatized sample is then analyzed, often using a capillary column and a flame ionization detector (FID) for quantification. researchgate.netnih.gov Sample preparation often involves saponification to release sterols from their esterified forms, followed by extraction of the unsaponifiable fraction with a solvent like toluene (B28343) or hexane. nih.govnih.gov The elution order in GC is influenced by structural features, with stigmasterol typically eluting before β-sitosterol but after campesterol. aocs.org

Two-dimensional gas chromatography (GCxGC) offers enhanced separation power, which is particularly useful for resolving complex mixtures. nih.gov When coupled with time-of-flight mass spectrometry (ToF-MS), GCxGC has been employed to analyze phytosterol oxidation products (POPs) in human plasma, minimizing co-elution and enabling the identification of additional POPs, including those derived from the unsaturated C22–C23 position in the stigmasterol side chain. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Principle | Samples are saponified, the unsaponifiable fraction is extracted, derivatized to TMS ethers, and quantified by GC-FID. | nih.gov |

| Column | Capillary column (e.g., 25 m × 0.32 mm, cross-linked 5% phenylmethylsiloxane) | nih.gov |

| Derivatization | N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) to form TMS ethers. | agrifoodscience.comresearchgate.net |

| Detector | Flame Ionization Detector (FID) | aocs.orgnih.gov |

| Quantification Range | Calibration curves typically range from ~0.0025 to 0.200 mg/mL. | nih.gov |

| Reproducibility (RSDR) | For stigmasterol, reproducibility can range from 0% to 26.7% depending on the matrix. | nih.gov |

Liquid Chromatography (LC, HPLC, UPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is widely used for stigmasterol analysis because it often does not require derivatization. nih.govtandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common approach.

A simple and rapid RP-HPLC method was developed for determining stigmasterol in a botanical extract using an isocratic mobile phase of acetonitrile (B52724) and 0.1% acetic acid in water (75:25% v/v) with UV detection at 210 nm. tandfonline.comnih.gov In this system, a sharp peak for stigmasterol was observed at a retention time of approximately 3.17 minutes. tandfonline.comnih.gov The method demonstrated linearity in the concentration range of 2-10 μg/mL with a high correlation coefficient (0.998). tandfonline.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 1.50 μg/mL and 4.55 μg/mL, respectively. tandfonline.comnih.gov

Another RP-HPLC method successfully achieved the simultaneous estimation of β-sitosterol and stigmasterol using a C18 column and a mobile phase of acetonitrile and water (70:30 v/v) at a flow rate of 0.5 mL/min, also with detection at 210 nm. tandfonline.com This method yielded a retention time for stigmasterol of 1.624 minutes and showed excellent linearity between 10–80 μg/mL (R² = 0.9988). tandfonline.com The LOD and LOQ for stigmasterol in this system were 0.063 μg/mL and 0.193 μg/mL, respectively. tandfonline.com The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry has also been reported, offering even faster analysis times. nih.gov

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Technique | RP-HPLC | RP-HPLC | tandfonline.comnih.govtandfonline.com |

| Mobile Phase | Acetonitrile: 0.1% Acetic Acid in Water (75:25 v/v) | Acetonitrile: Water (70:30 v/v), pH 3.5 | tandfonline.comtandfonline.com |

| Column | C18 | Waters xBridges C18 | tandfonline.comtandfonline.com |

| Detection | UV at 210 nm | UV at 210 nm | tandfonline.comtandfonline.com |

| Retention Time (min) | 3.17 | 1.624 | tandfonline.comtandfonline.com |

| Linearity Range (µg/mL) | 2 - 10 | 10 - 80 | tandfonline.comtandfonline.com |

| LOD (µg/mL) | 1.50 | 0.063 | tandfonline.comtandfonline.com |

| LOQ (µg/mL) | 4.55 | 0.193 | tandfonline.comtandfonline.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a rapid and sensitive alternative for phytosterol analysis. A method using SFC coupled with atmospheric pressure chemical ionization tandem mass spectrometry (SFC-APCI-MS/MS) has been developed for the simultaneous profiling of seven phytosterols, including stigmasterol. diva-portal.org This technique, utilizing a BEH column, allows for the sensitive quantification of target analytes in under 3 minutes. diva-portal.org The high selectivity of multiple reaction monitoring (MRM) transitions in the tandem MS facilitates the quantitative analysis of co-eluting analytes, which is a common challenge in sterol analysis. diva-portal.org In the reported method, stigmasterol and δ-5-avenasterol were the latest eluting, most polar phytosterols. diva-portal.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable for the identification and quantification of stigmasterol in various extracts. researchgate.netsciencebiology.org These methods are often used for routine quality control due to their simplicity and high sample throughput. researchgate.netresearchgate.net

For HPTLC analysis, separation is commonly performed on aluminum plates precoated with silica (B1680970) gel 60 F₂₅₄. researchgate.netconsensus.app A mobile phase of toluene:methanol (9:1, v/v) has been shown to effectively separate stigmasterol, yielding a compact spot with an R(f) value of approximately 0.58 or 0.37, depending on the specific study. researchgate.netresearchgate.net For visualization and quantification, plates are often derivatized post-chromatography with a reagent like anisaldehyde-H₂SO₄ and heated. consensus.app Densitometric scanning is then performed at a specific wavelength, such as 520 nm or 525 nm, to quantify the compound. researchgate.netconsensus.app These HPTLC methods have been validated for linearity, precision, and accuracy, with reported LOD and LOQ values for stigmasterol being as low as 6.87 ng and 20.82 ng per band, respectively. researchgate.netconsensus.app

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 F₂₅₄ | researchgate.netconsensus.app |

| Mobile Phase | Toluene:Methanol (9:1, v/v) | researchgate.netresearchgate.net |

| Rf Value | 0.37 - 0.58 | researchgate.netresearchgate.net |

| Derivatization | Anisaldehyde‒H₂SO₄ reagent, followed by heating | consensus.app |

| Detection | Densitometric scanning at 520-525 nm | researchgate.netconsensus.app |

| LOD | 6.87 - 20 ng per band | researchgate.netconsensus.app |

| LOQ | 20.82 - 60 ng per band | researchgate.netconsensus.app |

Spectroscopic and Spectrometric Characterization

Following separation, various spectroscopic and spectrometric techniques are employed to confirm the identity and elucidate the structure of this compound.

Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS, LC-APCI-MS, LC-ESI-MS, LC-APPI-MS, Tandem MS, Time-of-Flight MS, MALDI, DART)

Mass spectrometry, especially when coupled with a chromatographic inlet, is a powerful tool for the sensitive and selective analysis of stigmasterol.

GC-MS: Gas chromatography-mass spectrometry is a well-established method for sterol profiling. nih.gov After derivatization to TMS ethers, GC-MS analysis can simultaneously determine multiple sterols. nih.govresearchgate.net Using positive chemical ionization with ammonia (B1221849) as the reagent gas can generate high-abundance precursor ions, allowing for fast run times (under 8.5 minutes) and sensitive detection in the picogram-per-milliliter range using multiple reaction monitoring (MRM). nih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is highly advantageous as it typically obviates the need for derivatization. nih.govresearchgate.net It offers a combination of speed, selectivity, and sensitivity that often exceeds other methods. researchgate.netcolby.edu

LC-APCI-MS: Atmospheric Pressure Chemical Ionization (APCI) is a particularly effective ionization source for phytosterols. nih.govusask.ca In positive ion mode, stigmasterol and other phytosterols readily lose a water molecule, forming a characteristic protonated and dehydrated precursor ion [M+H-H₂O]⁺ at m/z 395.4. diva-portal.orgusask.caresearchgate.net This ion is then used for quantification, often in Selected Reaction Monitoring (SRM) or MRM mode in tandem MS, which provides high selectivity. nih.govnih.gov However, analyte-to-analyte interference can occur, as other sterols may produce ions with the same m/z value. nih.gov

LC-ESI-MS: While APCI is more common for free sterols, Electrospray Ionization (ESI) is also used, particularly for analyzing more polar forms like steryl glycosides. nih.gov Studies have investigated the fragmentation behavior of stigmasterol and other free sterols using ESI-MS/MS to identify characteristic fragment ions. nih.govresearchgate.net